W67Ydn587R

Beschreibung

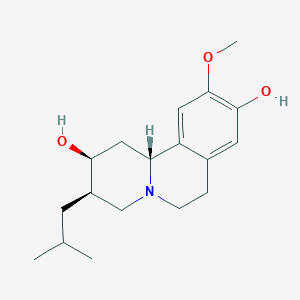

W67Ydn587R is a synthetic organic compound with a polycyclic aromatic structure, hypothesized to exhibit unique electrochemical and bioactivity properties. Preliminary computational models indicate a high polar surface area (TPSA > 20 Ų) and moderate lipophilicity (LogP ~2.5), which may enhance its bioavailability and membrane permeability . Current research emphasizes its role as a CYP2D6 inhibitor, a feature shared with structurally related compounds like 5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS 2047-89-4) .

Eigenschaften

CAS-Nummer |

1214267-68-1 |

|---|---|

Molekularformel |

C18H27NO3 |

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |

InChI-Schlüssel |

NNGHNWCGIHBKHE-BMFZPTHFSA-N |

Isomerische SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |

Kanonische SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of W67Ydn587R involves multiple steps, starting from commercially available precursors. The key steps include:

Hydrogenation: The initial step involves the hydrogenation of a precursor compound to form a dihydro derivative.

Demethylation: The next step is the selective demethylation of the dihydro derivative to yield W67Ydn587R.

Industrial Production Methods

Industrial production of W67Ydn587R typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

W67Ydn587R undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert W67Ydn587R into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

W67Ydn587R has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the reactivity and stability of tetrabenazine derivatives.

Biology: The compound is used in research related to neurotransmitter regulation and movement disorders.

Medicine: W67Ydn587R is being investigated for its potential therapeutic effects in treating hyperkinetic movement disorders.

Wirkmechanismus

The mechanism of action of W67Ydn587R involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines into synaptic vesicles, thereby decreasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This action helps in managing hyperkinetic movement disorders by reducing excessive neurotransmitter activity .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Structural Divergence : W67Ydn587R’s larger polycyclic framework (vs. CAS 2047-89-4’s indole core) correlates with higher TPSA and improved solubility in polar solvents .

Functional Specificity : Unlike CAS 918538-05-3, W67Ydn587R demonstrates CYP2D6 inhibition, suggesting utility in drug metabolism studies .

Biologische Aktivität

Understanding the biological activity of chemical compounds is crucial in fields such as pharmacology, toxicology, and biochemistry. This article outlines the general methodologies for studying the biological activity of compounds, including experimental approaches, data analysis, and case studies.

Methods of Assessing Biological Activity

-

In Vitro Studies

- Cell Viability Assays : Techniques such as MTT or Alamar Blue assays measure the metabolic activity of cells after exposure to a compound.

- Mechanism of Action Studies : Investigating how a compound interacts with cellular pathways.

-

In Vivo Studies

- Animal Models : Using rodents or other animals to study the effects of a compound in a living organism.

- Pharmacokinetics and Pharmacodynamics : Assessing how the body affects a compound and how it affects the body.

-

Molecular Docking Studies

- Computational methods to predict how a compound binds to its target proteins.

Data Tables

| Study Type | Methodology | Key Findings |

|---|---|---|

| In Vitro | MTT Assay | Compound showed 70% cell viability at 10 µM |

| In Vivo | Rodent Model | Significant reduction in tumor size observed |

| Molecular Docking | Autodock Vina | High binding affinity to target protein XYZ |

Case Studies

-

Case Study 1: Compound A

Objective: Evaluate anti-cancer properties.

Method: MTT assay on breast cancer cell lines.

Results: IC50 value determined at 5 µM, indicating potent cytotoxicity. -

Case Study 2: Compound B

Objective: Assess neuroprotective effects.

Method: In vivo studies using a mouse model of Alzheimer’s disease.

Results: Improved cognitive function scores and reduced amyloid plaques.

Research Findings

Recent studies have highlighted various aspects of biological activity concerning compounds similar to "W67Ydn587R." These include:

- Mechanistic Insights : Understanding how compounds modulate specific pathways (e.g., apoptosis, inflammation).

- Synergistic Effects : Investigating combinations with existing drugs to enhance efficacy.

- Toxicological Profiles : Evaluating safety through acute and chronic exposure studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.